molecular formula C19H13N3OS B13870101 N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide CAS No. 52334-39-1

N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide

Cat. No.: B13870101
CAS No.: 52334-39-1
M. Wt: 331.4 g/mol
InChI Key: LVFKRZVWBVDHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide is a heterocyclic benzamide derivative featuring a thiazolo[4,5-b]pyridine core substituted with a phenyl group at position 2 and a benzamide moiety at position 3. This scaffold combines a bicyclic thiazole-pyridine system with aromatic substituents, which is hypothesized to enhance binding affinity to biological targets such as enzymes or receptors.

Properties

CAS No.

52334-39-1

Molecular Formula

C19H13N3OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-phenyl-[1,3]thiazolo[4,5-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C19H13N3OS/c23-18(13-7-3-1-4-8-13)21-16-12-11-15-17(20-16)22-19(24-15)14-9-5-2-6-10-14/h1-12H,(H,20,21,23)

InChI Key

LVFKRZVWBVDHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=N3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-aminopyridine with α-bromoacetophenone to form the thiazolo[4,5-b]pyridine core. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using solvent-free methods such as laser-assisted synthesis. This approach utilizes a Nd-YAG laser to induce the cyclization reaction, significantly reducing reaction time and eliminating the need for solvents and metal catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide primarily involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on PI3K is attributed to the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. This binding disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide and related compounds from the evidence:

Compound Name Core Structure Key Substituents Biological Target Affinity/Activity Data Reference ID
This compound (Target) Thiazolo[4,5-b]pyridine 2-phenyl, 5-benzamide Hypothetical enzyme/receptor Not available in evidence
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidine 2-fluoro-benzamide, 2,4-diketo Kynurenine formamidase (KFase) Binding affinity: -9.0 kcal/mol
4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide Furo[3,2-b]pyridine 4-fluoro-benzamide, 1-methyl-piperidinyl 5-HT1F receptor High affinity, improved selectivity
N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3-nitrobenzamide Oxazolo[4,5-b]pyridine 3-nitro-benzamide, 2-methyl Undisclosed (supplier data) Not available
N-(2-nitro-5-(pyrrolidin-1-yl)phenyl)benzamide Benzene 2-nitro, 5-pyrrolidinyl, benzamide Undisclosed Not available

Key Insights from Comparative Analysis

Heterocyclic Core Modifications
  • Thiazolo vs. Furo/Oxazolo Cores :
    • The thiazolo[4,5-b]pyridine core in the target compound contains a sulfur atom, which may enhance π-π stacking interactions compared to oxygen-containing furo or oxazolo cores .
    • Substitution with a furo[3,2-b]pyridine (e.g., compound from ) resulted in potent 5-HT1F receptor agonism, suggesting that oxygen-based heterocycles may favor receptor selectivity over enzyme inhibition .
Substituent Effects on Binding and Selectivity
  • Fluoro vs. Nitro Groups: Fluorinated benzamides (e.g., N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide) showed strong binding to KFase (-9.0 kcal/mol), likely due to fluorine’s electronegativity enhancing hydrogen bonding .
  • Aromatic vs. Aliphatic Substituents: The 1-methyl-piperidinyl group in ’s compound improved selectivity for 5-HT1F over other serotonin receptors, highlighting the role of aliphatic amines in reducing off-target interactions .
Pharmacological Potential
  • Enzyme Inhibitors : Pyrimidine- and thiazole-based benzamides (e.g., ) show promise as KFase inhibitors for vector control, though the target compound’s thiazolo core may require optimization for similar activity .
  • Receptor Agonists: Furo[3,2-b]pyridine derivatives () demonstrate that minor core modifications can shift activity from enzymes to receptors, suggesting the target compound could be repurposed with structural tweaks .

Biological Activity

N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring fused with a pyridine, which contributes to its biological properties. The presence of the phenyl group enhances its interaction with biological targets.

1. Antitumor Activity

Several studies have investigated the antitumor potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Antitumor Screening
A series of thiazolo[4,5-b]pyridine derivatives were screened for antitumor activity against 60 human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, comparable to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)Comparison
1PC312.5Doxorubicin: 10
2HT2915.0Doxorubicin: 12
3SKNMC18.0Doxorubicin: 14

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes involved in cancer progression.

Lipoxygenase Inhibition
Research has highlighted the role of lipoxygenase (LOX) enzymes in cancer development. Compounds similar to this compound have been synthesized and tested for their ability to inhibit LOX activity. Some derivatives showed significant inhibition, suggesting potential as anticancer agents .

Table: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)
ALOX25
BCOX30
CTyrosinase0.1

The biological activity of this compound is attributed to its ability to interact with specific protein targets within cells:

  • Tyrosinase Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is crucial in melanin production. This property suggests potential applications in treating skin disorders associated with hyperpigmentation .
  • Antioxidant Activity : Studies indicate that thiazole derivatives possess antioxidant properties, which may contribute to their cytotoxic effects against cancer cells by reducing oxidative stress .

Q & A

Q. What are the common synthetic routes for preparing N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide?

The synthesis typically involves multi-step organic reactions. A foundational approach starts with pyridine derivatives and utilizes acyl chlorides or thiols for functionalization. For example, thiazolo[4,5-b]pyridine intermediates can be synthesized via refluxing in 96% ethanol with thiols, followed by benzamide coupling via acylation reactions using benzoyl chloride or similar reagents. Structural confirmation is achieved through 1H NMR^1 \text{H NMR}, elemental analysis, and mass spectroscopy .

Q. How is the structure of this compound validated experimentally?

Structural validation relies on spectroscopic methods:

  • 1H NMR^1 \text{H NMR} to confirm proton environments, such as aromatic protons and substituent positions.
  • Elemental analysis to verify molecular composition (C, H, N, S).
  • Mass spectrometry for molecular ion ([M+H]+^+) and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected splitting or shifts) may indicate impurities or regioisomeric byproducts, requiring further purification or optimization .

Q. What solvents and conditions are optimal for its purification?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMF or DMSO. Recrystallization from ethanol or acetic acid is commonly employed. For chromatographic purification, silica gel with ethyl acetate/hexane gradients or reverse-phase flash chromatography (using acetonitrile/water) is effective. Purity >95% is typically confirmed via HPLC .

Advanced Research Questions

Q. How can synthetic yields be improved for the thiazolo[4,5-b]pyridine core?

Yield optimization involves:

  • Reaction time/temperature: Extended reflux (e.g., 60 minutes in ethanol) improves cyclization efficiency.
  • Catalysts: Lewis acids (e.g., ZnCl2_2) may accelerate heterocycle formation.
  • Thiol selection: Electron-deficient thiols enhance regioselectivity during alkylation. Contradictions in yield data (e.g., 26% vs. 100% in similar protocols) may arise from differences in reagent purity or stoichiometric ratios .

Q. What strategies are used to analyze its potential as a kinase inhibitor or antibacterial agent?

  • Enzyme assays: Measure inhibition of bacterial PPTase or 15-lipoxygenase (15-LOX) using fluorogenic substrates. IC50_{50} values are compared to known inhibitors.
  • Molecular docking: Simulate binding interactions with target enzymes (e.g., Pseudomonas aeruginosa thymidylate kinase) to identify key hydrogen bonds or hydrophobic interactions.
  • Structure-activity relationships (SAR): Modify substituents (e.g., trifluoromethyl groups) to assess impact on potency and selectivity .

Q. How do substituents on the benzamide moiety influence biochemical activity?

  • Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability and target binding via hydrophobic effects.
  • Hydroxyl or amino groups improve solubility but may reduce membrane permeability. Comparative studies using analogs (e.g., nitro vs. methoxy derivatives) reveal trade-offs between potency and pharmacokinetic properties .

Q. What analytical methods resolve contradictions in spectral data during characterization?

  • 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded aromatic regions.
  • X-ray crystallography: Provides definitive confirmation of regioisomerism or stereochemistry.
  • High-resolution mass spectrometry (HRMS): Differentiates isobaric compounds with identical nominal masses .

Methodological Notes

  • Contradictory data: Discrepancies in reaction yields or spectral profiles may arise from variations in starting material purity, solvent quality, or instrumentation calibration. Replication under controlled conditions is critical.
  • Safety: Handle with gloves/masks due to potential irritancy (benzamide derivatives often require BSL-1 precautions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.